2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE
Overview
Description
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by multiple aromatic rings and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE likely involves multi-step organic reactions. Key steps may include:
- Formation of the amide bonds through condensation reactions.
- Introduction of the methyl groups via alkylation reactions.
- Assembly of the aromatic rings through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production of such a complex compound would require optimized reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
- Control of reaction temperature and pressure to maintain stability of intermediates.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced amide or aromatic ring structures.
Substitution: Particularly electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE could have several scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.
Industry: Use in the production of advanced materials or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action for 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-Phenylprop-2-enamide: Shares the amide and aromatic ring structure but lacks the additional methyl and phenyl groups.
2-Methylprop-2-enamide: Similar in having the methylprop-2-enamide moiety but simpler in structure.
N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-Methylprop-2-enamido)phenyl]-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoyl]phenyl}prop-2-enamide: Very similar but with slight variations in the substituents on the aromatic rings.
Uniqueness
The uniqueness of 2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE lies in its specific arrangement of functional groups and aromatic rings, which could confer unique chemical properties and biological activities not seen in simpler analogs.
Properties
IUPAC Name |
2-methyl-N-[3-[(E)-3-[4-[(E)-3-[3-(2-methylprop-2-enoylamino)phenyl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-21(2)31(37)33-27-9-5-7-25(19-27)29(35)17-15-23-11-13-24(14-12-23)16-18-30(36)26-8-6-10-28(20-26)34-32(38)22(3)4/h5-20H,1,3H2,2,4H3,(H,33,37)(H,34,38)/b17-15+,18-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOIKURNVXKGTK-YTEMWHBBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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